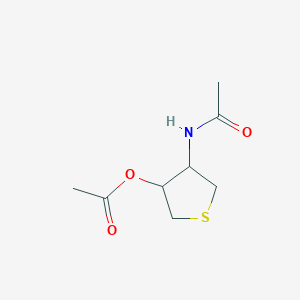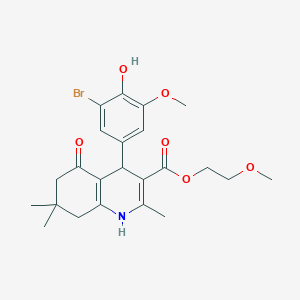
4-(acetylamino)tetrahydro-3-thienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)tetrahydro-3-thienyl acetate, also known as ATTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. ATTA is a thienyl derivative that has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 4-(acetylamino)tetrahydro-3-thienyl acetate is not fully understood. However, it is believed that 4-(acetylamino)tetrahydro-3-thienyl acetate exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. 4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(acetylamino)tetrahydro-3-thienyl acetate can induce apoptosis in cancer cells by activating caspase enzymes. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In vivo studies have shown that 4-(acetylamino)tetrahydro-3-thienyl acetate can reduce tumor growth in mice models.
Advantages and Limitations for Lab Experiments
4-(acetylamino)tetrahydro-3-thienyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to exhibit potent biological activity at low concentrations. However, 4-(acetylamino)tetrahydro-3-thienyl acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well documented.
Future Directions
There are several future directions for research on 4-(acetylamino)tetrahydro-3-thienyl acetate. One potential direction is the development of 4-(acetylamino)tetrahydro-3-thienyl acetate-based drug delivery systems for targeted drug delivery. Another direction is the investigation of the mechanism of action of 4-(acetylamino)tetrahydro-3-thienyl acetate to better understand its biological activity. Furthermore, the development of novel 4-(acetylamino)tetrahydro-3-thienyl acetate derivatives with improved biological activity and reduced toxicity is another potential direction for research.
Synthesis Methods
4-(acetylamino)tetrahydro-3-thienyl acetate can be synthesized through a multistep process that involves the reaction of 3-thienylacetic acid with acetic anhydride and acetic acid. The resulting product is then treated with ammonium hydroxide to obtain the final product, 4-(acetylamino)tetrahydro-3-thienyl acetate. The synthesis of 4-(acetylamino)tetrahydro-3-thienyl acetate has been optimized to yield high purity and high yield.
Scientific Research Applications
4-(acetylamino)tetrahydro-3-thienyl acetate has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to exhibit antitumor, antifungal, and antibacterial activities. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In organic synthesis, 4-(acetylamino)tetrahydro-3-thienyl acetate has been used as a building block for the synthesis of various compounds. In material science, 4-(acetylamino)tetrahydro-3-thienyl acetate has been studied for its potential use in the development of novel materials with unique properties.
properties
IUPAC Name |
(4-acetamidothiolan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQVDXOSCNDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CSCC1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5028516.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028531.png)
![2,4-dibromo-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5028535.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)butanamide](/img/structure/B5028556.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)

![ethyl 2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5028598.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5028600.png)
![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5028615.png)
